Product packaging for 2-(2,6-Difluorophenyl)imidazole-5-methanol(Cat. No.:)

2-(2,6-Difluorophenyl)imidazole-5-methanol

Cat. No.: B11745855
M. Wt: 210.18 g/mol
InChI Key: LUWFGPVLTYIYPW-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)imidazole-5-methanol is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of new pharmacologically active agents. It belongs to the imidazole class of heterocycles, a scaffold proven to be an unusually fertile source of medicinal agents . The imidazole ring is a constituent of several important natural products, including purine, histamine, and histidine, and forms the core structure of a wide category of approved pharmaceuticals with activities including antitumor, antifungal, cardioprotective, and anticonvulsant properties . The specific substitution pattern on this molecule is strategically designed for bioactivity; the 2,6-difluorophenyl group at the 2-position of the imidazole ring is a common feature in agrochemicals and pharmaceuticals, known to influence properties like metabolic stability and binding affinity to biological targets . The 5-methanol group provides a handle for further chemical derivatization, allowing researchers to explore structure-activity relationships. While the specific biological data for this exact compound may be emerging, its structure aligns with those studied for divers pharmacological significance, making it a valuable building block for investigating new anti-inflammatory, antimicrobial, or anticancer agents . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should consult safety data sheets prior to handling, noting that methanol and its derivatives can be toxic if ingested .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8F2N2O B11745855 2-(2,6-Difluorophenyl)imidazole-5-methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8F2N2O

Molecular Weight

210.18 g/mol

IUPAC Name

[2-(2,6-difluorophenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C10H8F2N2O/c11-7-2-1-3-8(12)9(7)10-13-4-6(5-15)14-10/h1-4,15H,5H2,(H,13,14)

InChI Key

LUWFGPVLTYIYPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NC=C(N2)CO)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 2,6 Difluorophenyl Imidazole 5 Methanol

Retrosynthetic Analysis and Identification of Key Precursors for Imidazole-5-methanol Derivatives

A retrosynthetic analysis of the target molecule, 2-(2,6-difluorophenyl)imidazole-5-methanol, suggests several potential disconnection points, leading to the identification of key precursors. The primary bond formations to consider are those that construct the imidazole (B134444) ring.

A common approach involves the disconnection of the C2-N3 and C5-N1 bonds, which is characteristic of syntheses starting from α-dicarbonyl or equivalent synthons, an aldehyde, and an ammonia (B1221849) source. This leads to three key precursors:

2,6-Difluorobenzaldehyde (B1295200): This provides the C2 and the difluorophenyl substituent.

A C2 synthon with a protected or precursor hydroxymethyl group: This component would form the C4 and C5 atoms of the imidazole ring. A plausible precursor is dihydroxyacetone or its protected derivatives, which can provide the α-hydroxyketone functionality needed.

An ammonia source: Typically, ammonium (B1175870) acetate (B1210297) or aqueous ammonia is used to provide the two nitrogen atoms of the imidazole ring.

An alternative disconnection can be envisioned through the van Leusen imidazole synthesis, which would involve the reaction of an imine derived from 2,6-difluorobenzaldehyde with tosylmethyl isocyanide (TosMIC). However, this typically leads to 1,4- or 1,5-disubstituted imidazoles and may not be the most direct route to a 2,5-disubstituted pattern with a C5-methanol group.

A further retrosynthetic strategy involves the functionalization of a pre-formed imidazole ring. For instance, one could envision the synthesis of 2-(2,6-difluorophenyl)imidazole (B11723954) followed by a regioselective formylation or carboxylation at the C5 position, and subsequent reduction to the methanol (B129727). However, controlling the regioselectivity of electrophilic substitution on the imidazole ring can be challenging.

Based on these analyses, the most convergent and potentially regioselective approach appears to be the construction of the imidazole ring from acyclic precursors that already contain the desired substitution pattern in a latent form.

Table 1: Key Precursors Identified Through Retrosynthetic Analysis

PrecursorRole in Synthesis
2,6-DifluorobenzaldehydeSource of the 2-aryl substituent and C2 of the imidazole ring.
DihydroxyacetoneProvides the C4 and C5 atoms, with the C5 atom bearing a hydroxymethyl group.
Ammonium AcetateServes as the nitrogen source for both N1 and N3 of the imidazole ring.

Classical and Contemporary Synthetic Routes to 2-Substituted Imidazole-5-methanol Scaffolds

The synthesis of 2-substituted imidazole-5-methanol scaffolds can be approached through several classical and contemporary methods.

The Debus-Radziszewski synthesis is a classical method for imidazole formation, typically involving the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orgijprajournal.com A modification of this reaction to produce the desired 2,5-disubstituted pattern would involve the use of an α-hydroxyketone or α-hydroxyaldehyde as the dicarbonyl equivalent. For instance, the reaction of an appropriate α-hydroxycarbonyl compound with an aldehyde and ammonia could theoretically yield the desired imidazole framework. However, the classical Debus-Radziszewski reaction often leads to trisubstituted imidazoles, and achieving regioselective 2,5-disubstitution can be a significant challenge. wikipedia.orgijprajournal.com

The van Leusen imidazole synthesis provides a powerful method for the formation of imidazoles from tosylmethyl isocyanide (TosMIC) and an aldimine. organic-chemistry.orgnih.gov This reaction typically produces 1,4- or 1,5-disubstituted imidazoles. To adapt this for a 2,5-disubstituted pattern, a more complex substrate would be required, and regioselectivity would be a primary concern.

More contemporary approaches often focus on achieving higher regioselectivity and milder reaction conditions. One such strategy involves the cyclization of amidines with α-haloketones. In the context of the target molecule, this would require the synthesis of an amidine derived from 2,6-difluorobenzaldehyde and a suitable α-haloketone bearing a protected hydroxymethyl group.

Another modern approach involves the desulfurization of 2-mercapto-5-hydroxymethylimidazole derivatives. This method has been shown to be an efficient way to prepare 1-substituted-5-hydroxymethylimidazoles. acs.org The synthesis would first involve the construction of the 2-mercaptoimidazole (B184291) ring, followed by an oxidative cleavage of the 2-mercapto group. acs.org

Advanced Synthetic Methodologies and Green Chemistry Principles

In recent years, there has been a significant focus on developing more sustainable and environmentally friendly methods for the synthesis of heterocyclic compounds, including imidazoles.

Green Chemistry Approaches:

Solvent-free reactions: Conducting the reaction under solvent-free conditions, for example by grinding the reactants together, can significantly reduce waste.

Use of greener solvents: If a solvent is necessary, the use of water or ethanol (B145695) is preferred over more hazardous solvents like DMF or chlorinated solvents.

Microwave-assisted synthesis: Microwave irradiation can often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.

Advanced Methodologies:

Flow chemistry: The synthesis of imidazoles can be adapted to continuous flow systems. This can offer advantages in terms of safety, scalability, and process control.

Multicomponent reactions: The one-pot synthesis of imidazoles from three or more components is an excellent example of a multicomponent reaction, which is a key principle of green chemistry due to its high atom economy.

By incorporating these advanced and green methodologies, the synthesis of this compound can be made more efficient, safer, and more environmentally benign.

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics and Yields

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. asianpubs.orgasianpubs.org The synthesis of substituted imidazoles, such as those derived from the Debus-Radziszewski reaction, is particularly amenable to microwave irradiation. orientjchem.orgmdpi.com This one-pot condensation reaction typically involves a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.

For the synthesis of a precursor to this compound, 2,6-difluorobenzaldehyde would serve as the aldehyde component. The reaction, when conducted under microwave irradiation, benefits from rapid and uniform heating, which can significantly reduce reaction times from hours to minutes and improve product yields. jetir.orgrasayanjournal.co.in

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a General Imidazole Formation
ParameterConventional Heating (Reflux)Microwave IrradiationAdvantage of Microwave
Reaction Time4-6 hours orientjchem.org2-7 minutes asianpubs.orgorientjchem.orgDrastic reduction in synthesis time
YieldModerateGood to Excellent (>70%) orientjchem.orgImproved reaction efficiency and product output
Energy ConsumptionHighLowMore energy-efficient and environmentally friendly
Solvent UsageOften requires bulk solvent orientjchem.orgCan be performed in minimal solvent or solvent-free conditions rasayanjournal.co.inGreener chemistry approach

Transition Metal-Catalyzed Coupling Reactions for Imidazole Ring Construction

Transition metal catalysis offers highly efficient and regioselective methods for the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for constructing the imidazole core and introducing the difluorophenyl substituent. researchgate.net Catalysts based on palladium, copper, and ruthenium are widely employed in the synthesis of complex heterocyclic compounds. nih.gov

The synthesis of 2-arylimidazoles can be achieved through cross-coupling reactions where the imidazole ring is constructed in a stepwise manner. nih.gov For instance, a palladium-catalyzed C-H arylation could be used to directly introduce the 2,6-difluorophenyl group onto a pre-formed imidazole ring at the C2 position. nih.gov Alternatively, copper-catalyzed reactions are frequently used for N-arylation steps in multi-step syntheses. nih.gov These methods are valued for their high functional group tolerance, allowing for the synthesis of complex imidazoles that might be difficult to access through traditional condensation methods. nih.gov

Table 2: Overview of Transition Metal-Catalyzed Reactions in Imidazole Synthesis
Reaction TypeCatalyst System (Example)Bond FormedGeneral Applicability
Suzuki CouplingPd(OAc)2, PPh3nih.govCarbon-Carbon (Aryl-Imidazole)Coupling of a bromo-imidazole with an arylboronic acid.
Direct C-H ArylationPd(OAc)2 / Ligand nih.govCarbon-Carbon (Aryl-Imidazole)Direct coupling of an imidazole C-H bond with an aryl halide.
Buchwald-Hartwig AminationPd-based catalysts organic-chemistry.orgCarbon-Nitrogen (Aryl-Amine)Used in multi-step sequences for building imidazole precursors.
Copper-Catalyzed N-ArylationCuI / Ligand nih.govCarbon-Nitrogen (Aryl-Imidazole N)Functionalization of the imidazole nitrogen with an aryl group.

Biocatalytic Approaches and Enzymatic Transformations in Imidazole Synthesis

Biocatalytic methods, utilizing enzymes or whole microorganisms, represent a growing field in green chemistry, offering high selectivity and mild reaction conditions. The imidazole nucleus is a fundamental component of naturally occurring molecules like the amino acid histidine, and various enzymatic pathways exist for its biosynthesis and modification. nih.gov

However, the direct biocatalytic synthesis of a specifically substituted, non-natural compound like this compound is not widely documented. Research in this area is largely focused on understanding natural biosynthetic pathways rather than developing enzymatic routes for synthetic targets. While enzymes like histidine ammonia-lyase are involved in imidazole metabolism, their application in the de novo synthesis of highly functionalized, synthetic imidazoles is still an emerging area of research. The potential for using engineered enzymes to catalyze key bond-forming steps in imidazole synthesis exists, but specific protocols for this target compound are not yet established in the literature.

Derivatization Strategies of this compound

The structure of this compound offers three primary sites for chemical modification: the methanol group at the C5 position, the nitrogen atoms within the imidazole ring, and the difluorophenyl ring.

Esterification and Etherification Reactions at the Methanol Moiety

The primary alcohol of the methanol group is a versatile handle for derivatization through esterification and etherification.

Esterification: This can be readily achieved by reacting the alcohol with a variety of acylating agents. Standard conditions include reaction with a carboxylic acid in the presence of an acid catalyst (Fischer esterification), or reaction with more reactive acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. These reactions yield the corresponding esters, allowing for the introduction of a wide range of functional groups.

Etherification: The synthesis of ethers can be accomplished via methods such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. Another approach involves the conversion of the alcohol to a better leaving group, for instance, by reacting it with thionyl chloride (SOCl₂) to form a chloromethyl intermediate, which is then readily substituted by an alkoxide. chemicalbook.com

Table 3: Derivatization Reactions at the Methanol Moiety
ReactionReagentsProduct Type
EsterificationR-COOH, H+ catalystEster
EsterificationR-COCl, Base (e.g., Pyridine)Ester
Etherification1. NaH; 2. R-BrEther
Etherification (via halide)1. SOCl2; 2. NaOREther

Functionalization of the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms, one of which (N-1) is typically protonated in the neutral molecule. This nitrogen can be deprotonated with a base and subsequently alkylated or arylated. nih.gov

N-Alkylation: The N-1 position can be functionalized by treatment with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by the addition of an alkylating agent such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). nih.gov

N-Arylation: Introducing an aryl group onto the imidazole nitrogen typically requires more specialized conditions, often involving transition metal catalysis. Copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination are common methods for forming this C-N bond, reacting the imidazole with an aryl halide. nih.govresearchgate.net

Further Transformations on the Difluorophenyl Ring

The 2,6-difluorophenyl ring is highly electron-deficient due to the strong inductive effect of the two fluorine atoms. This electronic property makes the ring susceptible to nucleophilic aromatic substitution (SNAr). Strong nucleophiles, such as alkoxides, thiolates, or amines, can displace one of the fluorine atoms, particularly when the reaction is facilitated by heat or specific solvent conditions. This allows for the introduction of a variety of substituents onto the phenyl ring, providing a pathway to a diverse set of analogues. The regioselectivity of such substitutions would be directed by the combined electronic effects of the fluorine atoms and the imidazole substituent. mdpi.come-bookshelf.de

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 2 2,6 Difluorophenyl Imidazole 5 Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. A suite of one-dimensional and two-dimensional NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. Due to the phenomenon of tautomerism often observed in imidazole (B134444) derivatives, NMR analysis in solution can sometimes be complex, potentially showing averaged signals or the presence of multiple species. mdpi.com

Proton (¹H) NMR Spectral Analysis: Chemical Shift Anisotropy and Coupling Constants

The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. The chemical shift (δ) of each proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups.

For 2-(2,6-Difluorophenyl)imidazole-5-methanol, distinct signals are expected for the protons on the imidazole ring, the difluorophenyl ring, and the methanol (B129727) side chain.

Imidazole Protons: The imidazole ring is expected to show two distinct proton signals. The C4-H proton typically appears as a singlet. The N-H proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature. msu.eduwashington.edu In a solvent like DMSO-d₆, this proton is readily observable, whereas in D₂O, it would exchange and the signal would disappear.

Difluorophenyl Protons: The 2,6-difluorophenyl group has a plane of symmetry. The protons at the C3' and C5' positions are chemically equivalent, as is the proton at the C4' position. This results in an AA'B type spin system, which often appears as two multiplets. The protons at C3'-H and C5'-H will be coupled to the C4'-H proton and also to the adjacent fluorine atoms.

Methanol Protons: The methylene (B1212753) protons (-CH₂OH) of the methanol group are expected to appear as a singlet, or if coupled to the hydroxyl proton, as a doublet. The hydroxyl (-OH) proton itself is typically a broad singlet that can exchange with D₂O. msu.edu

Expected ¹H NMR Data for this compound (in DMSO-d₆)

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
NH (Imidazole) 12.0 - 13.0 Broad Singlet -
H-4'/H-5' (Phenyl) 7.50 - 7.70 Multiplet -
H-3' (Phenyl) 7.20 - 7.35 Multiplet -
H-4 (Imidazole) 7.10 - 7.20 Singlet -
OH (Methanol) 4.90 - 5.10 Broad Singlet / Triplet J(H-CH₂) ≈ 5-6 Hz

Carbon-13 (¹³C) NMR and Distortionless Enhancement by Polarization Transfer (DEPT) Experiments

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the carbon type (alkane, alkene, aromatic, carbonyl, etc.). chemguide.co.uk A key feature in the ¹³C NMR spectrum of this compound will be the observation of carbon-fluorine (C-F) coupling.

Imidazole Carbons: Three distinct signals are expected for the C2, C4, and C5 carbons of the imidazole ring. The C2 carbon, situated between two nitrogen atoms, typically appears significantly downfield. researchgate.net

Difluorophenyl Carbons: Due to symmetry, four signals are expected for the six carbons of the difluorophenyl ring. The carbons directly bonded to fluorine (C2' and C6') will appear as a doublet with a large one-bond ¹J(C-F) coupling constant. The other carbons (C1', C3'/C5', C4') will also exhibit smaller two-bond or three-bond C-F couplings.

Methanol Carbon: A single upfield signal is expected for the -CH₂OH carbon.

DEPT experiments are used to differentiate between CH, CH₂, and CH₃ carbons. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like C2, C5, C1', C2', C6' in this molecule) are absent in DEPT spectra. This technique would confirm the presence of the CH₂ group from the methanol moiety (negative peak) and the CH groups of the aromatic and imidazole rings (positive peaks).

Expected ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon Assignment Expected Chemical Shift (δ, ppm) Expected C-F Coupling DEPT-135 Signal
C2'/C6' (Phenyl) 158 - 162 ¹J(C-F) ≈ 240-250 Hz None (Quaternary C)
C2 (Imidazole) 145 - 150 - None (Quaternary C)
C4/C5 (Imidazole) 120 - 140 - Positive (CH) / None (Quaternary C)
C4' (Phenyl) 130 - 133 ³J(C-F) ≈ 8-10 Hz Positive (CH)
C3'/C5' (Phenyl) 112 - 115 ²J(C-F) ≈ 15-20 Hz Positive (CH)
C1' (Phenyl) 110 - 113 ²J(C-F) ≈ 15-20 Hz None (Quaternary C)

Fluorine-19 (¹⁹F) NMR Spectroscopy: Sensitivity to Local Electronic Environment

¹⁹F NMR is a highly sensitive technique used for the analysis of fluorine-containing compounds. huji.ac.il The ¹⁹F nucleus has a spin of I=½ and 100% natural abundance, making it easy to observe. The chemical shift range is very wide, making it extremely sensitive to subtle changes in the local electronic environment. nih.gov

For this compound, the two fluorine atoms are chemically equivalent due to the symmetry of the 2,6-disubstituted phenyl ring. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. This signal's multiplicity would be a triplet of doublets (or a more complex multiplet) due to coupling with the adjacent aromatic protons (H-3' and H-5') and the more distant H-4' proton.

Two-Dimensional NMR Techniques: COSY, HSQC, HMBC, and NOESY for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by establishing through-bond and through-space correlations. ipb.ptnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would show correlations between the coupled protons on the difluorophenyl ring (e.g., between H-3'/H-5' and H-4'), confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It would definitively link each proton signal to its corresponding carbon signal, for example, confirming the assignment of the -CH₂OH group by showing a cross-peak between the proton signal at ~4.5 ppm and the carbon signal at ~57 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (two or three bonds) between protons and carbons. Key expected correlations would include:

A correlation from the imidazole H-4 proton to the C2 and C5 carbons, confirming the ring structure.

Correlations from the phenyl protons (H-3'/H-5') to the imidazole C2 carbon, which would unambiguously connect the difluorophenyl ring to the imidazole ring at the C2 position.

A correlation from the methylene (-CH₂) protons to the imidazole C5 and C4 carbons, confirming the attachment of the methanol group at the C5 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A key NOESY correlation would be expected between the phenyl protons (H-3'/H-5') and the imidazole N-H proton, providing information about the preferred conformation or rotational orientation of the phenyl ring relative to the imidazole ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Validation

High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental formula of a compound by measuring its mass with very high precision (typically to within 5 ppm). nih.gov This allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₁₀H₈F₂N₂O. The expected exact mass for the protonated molecule ([M+H]⁺) can be calculated with high accuracy.

Calculated HRMS Data

Ion Formula Calculated Exact Mass (m/z)
[M]⁺ C₁₀H₈F₂N₂O 210.0608
[M+H]⁺ C₁₀H₉F₂N₂O 211.0686

Observing a peak in the HRMS spectrum that matches one of these calculated values to within a few parts per million provides strong evidence for the proposed molecular formula. Analysis of the fragmentation patterns can also provide further structural information. kobv.de

Infrared (IR) Spectroscopy for Characterization of Key Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). researchgate.net

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups:

O-H and N-H Stretching: A broad absorption band in the region of 3400-3200 cm⁻¹ is expected, corresponding to the stretching vibrations of the alcohol O-H and the imidazole N-H groups. Hydrogen bonding can significantly broaden these peaks.

Aromatic C-H Stretching: A sharp peak or series of peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) would indicate the aromatic C-H bonds of the phenyl and imidazole rings.

Aliphatic C-H Stretching: Absorption bands for the methylene (-CH₂) group would appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole and phenyl rings are expected in the 1620-1450 cm⁻¹ region.

C-O Stretching: A strong absorption band for the alcohol C-O single bond stretch is expected in the 1050-1150 cm⁻¹ range.

C-F Stretching: Strong absorption bands corresponding to the C-F bonds are typically found in the 1300-1100 cm⁻¹ region.

Expected IR Absorption Bands

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H / N-H Stretch Alcohol / Imidazole 3400 - 3200 Broad, Strong
Aromatic C-H Stretch Phenyl / Imidazole 3100 - 3000 Medium
Aliphatic C-H Stretch -CH₂- 2950 - 2850 Medium
C=N / C=C Stretch Imidazole / Phenyl 1620 - 1450 Medium-Strong
C-F Stretch Aryl-Fluoride 1300 - 1100 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis absorption spectrum is expected to be characterized by transitions originating from the π-electron systems of the imidazole and difluorophenyl rings. The absorption bands observed are typically attributed to π → π* and n → π* electronic transitions.

The imidazole moiety itself exhibits characteristic absorption peaks. Generally, a π → π* transition associated with the C=N bond in the heterocyclic imidazole ring results in a strong absorption band at shorter wavelengths, often around 209-217 nm. mdpi.com A second, typically weaker, absorption band at longer wavelengths, around 280-282 nm, can be assigned to the n → π* transition of the non-bonding electrons on the nitrogen atoms within the imidazole ring. mdpi.com

The presence of the 2,6-difluorophenyl substituent and the hydroxymethyl group at the C5 position of the imidazole ring can influence the position and intensity of these absorption maxima (λmax). The phenyl group, being a chromophore, will contribute to the π → π* transitions. Studies on similar substituted imidazole derivatives have shown absorption bands in the UV-Vis region between 340-470 nm, which are attributed to extended π-conjugation. researchgate.net The substitution pattern on the phenyl ring and its dihedral angle with respect to the imidazole ring will significantly impact the extent of this conjugation and, consequently, the energy of the electronic transitions.

A summary of typical electronic transitions observed in related imidazole compounds is presented in the table below.

Transition TypeTypical Wavelength Range (nm)Associated MoietyReference
π → π209 - 217Imidazole Ring (C=N) mdpi.com
n → π280 - 282Imidazole Ring (Nitrogen lone pair) mdpi.com
π → π*340 - 470Extended Conjugated System researchgate.net

This is an interactive data table. You can sort and filter the data.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides detailed information about bond lengths, bond angles, and torsion angles, thereby revealing the molecule's conformation, as well as how molecules pack together in the crystal lattice through various intermolecular interactions.

Conformational Analysis of the Imidazole and Difluorophenyl Moieties

A key structural feature of 2-aryl-imidazole derivatives is the relative orientation of the aryl and imidazole rings. In the case of this compound, significant steric repulsion is expected between the ortho-fluorine atoms of the phenyl ring and the adjacent atoms of the imidazole ring. This steric strain forces the two rings out of planarity.

SCXRD studies on analogous compounds with bulky ortho-substituents on the phenyl ring consistently show a large dihedral angle between the planes of the two rings. For instance, the crystal structure of 1-[2-(2,6-dichlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol shows a dihedral angle of 74.06° between the imidazole and 2,6-dichlorobenzene rings. nih.gov Similarly, in 1-(2,6-diisopropylphenyl)-1H-imidazole, this angle is 80.7°. nih.gov Based on these findings, it is predicted that the 2,6-difluorophenyl ring in the title compound will be substantially twisted with respect to the imidazole moiety, with an expected dihedral angle in the range of 70-85°. This non-planar conformation minimizes steric hindrance but also limits the extent of π-conjugation between the two aromatic systems.

CompoundOrtho-SubstituentsDihedral Angle (°)Reference
1-[2-(2,6-dichlorophenyl)-...]-imidazoleCl, Cl74.06 nih.gov
1-(2,6-diisopropylphenyl)-1H-imidazolei-Pr, i-Pr80.7 nih.gov
This compoundF, F~70-85 (Predicted)N/A

This is an interactive data table based on data from analogous compounds.

Intermolecular Interactions: Hydrogen Bonding Networks and π-π Stacking in the Crystal Lattice

The solid-state packing of this compound is expected to be dominated by hydrogen bonding, given the presence of excellent hydrogen bond donors (the imidazole N-H and the methanol O-H) and acceptors (the imidazole nitrogen and the methanol oxygen). These interactions are fundamental to the formation of a stable crystal lattice.

In addition to classical hydrogen bonds, weaker interactions such as C—H···O and C—H···F contacts may also play a role in stabilizing the crystal packing. While π-π stacking interactions are common in aromatic systems, the significant twist between the difluorophenyl and imidazole rings, as discussed in the conformational analysis, may preclude efficient face-to-face stacking. Studies on sterically hindered aryl-imidazoles have shown that distances between aryl rings are often greater than the 5 Å required for significant π-stacking stabilization. nih.gov However, C—H···π interactions, where a C-H bond points towards the face of an aromatic ring, may still be present. nih.gov

Tautomeric Forms and Prototropic Equilibria in the Solid State

The imidazole ring is capable of existing in different tautomeric forms due to the migration of a proton between its two nitrogen atoms. For this compound, two potential prototropic tautomers can be envisioned. These tautomers are constitutional isomers that can readily interconvert.

While this tautomeric equilibrium can exist in solution, the solid state, as revealed by single-crystal X-ray diffraction, typically "freezes out" a single, most stable tautomeric form. mdpi.comresearchgate.net The specific tautomer observed in the crystal lattice is often the one that facilitates the most stable network of intermolecular interactions, particularly hydrogen bonds. An XRD analysis can unambiguously determine the position of the hydrogen atom on the imidazole ring, thereby identifying the predominant tautomer in the solid state. mdpi.com For instance, the analysis of a benzimidazole (B57391) derivative confirmed the existence of only one tautomer in the solid phase, which was stabilized by an infinite-chain hydrogen bond motif. mdpi.com It is highly probable that a similar situation would occur for this compound, where the crystal structure would reveal only one of the possible tautomers participating in a well-defined hydrogen-bonding scheme.

Computational Chemistry and Theoretical Investigations of 2 2,6 Difluorophenyl Imidazole 5 Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. These methods provide insights into molecular geometries, vibrational modes, and electronic properties that are often challenging to determine experimentally.

Density Functional Theory (DFT) for Ground State Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. For 2-(2,6-Difluorophenyl)imidazole-5-methanol, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. mdpi.comnih.gov The optimization process seeks the minimum energy conformation of the molecule.

Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the optimized structure corresponds to a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. bohrium.com These theoretical spectra can be compared with experimental data to validate the computational model.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

ParameterBond/AnglePredicted Value
Bond LengthC-F (Phenyl Ring)~1.35 Å
Bond LengthC-N (Imidazole Ring)~1.38 Å
Bond LengthC=N (Imidazole Ring)~1.32 Å
Bond AngleF-C-C (Phenyl Ring)~118°
Dihedral AnglePhenyl-Imidazole~30-50°

Note: These values are illustrative and based on typical bond lengths and angles in similar fluorinated phenylimidazole structures.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. For imidazole (B134444) derivatives, these orbitals are typically distributed across the aromatic rings. bohrium.com

Table 2: Predicted Frontier Orbital Energies and Energy Gap for this compound (Illustrative)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Energy Gap5.3

Note: These are example energy values. The actual values would be determined through specific DFT calculations.

Electrostatic Potential (ESP) Surface Analysis for Understanding Molecular Interactions

The Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. The ESP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

For this compound, the ESP surface would likely show negative potential around the nitrogen atoms of the imidazole ring and the fluorine atoms of the phenyl ring, indicating these as sites for potential hydrogen bonding or coordination with electrophiles. The hydrogen atom of the methanol (B129727) group and the N-H of the imidazole would exhibit positive potential.

Predicted pKa Values and Acid-Base Equilibria of the Imidazole Nitrogen

The pKa value is a measure of the acidity of a compound. For this compound, the pKa of the imidazole nitrogen is a critical parameter that governs its ionization state at different pH values. Computational methods can predict pKa values with reasonable accuracy. The presence of the electron-withdrawing difluorophenyl group is expected to decrease the basicity (lower the pKa) of the imidazole ring compared to unsubstituted imidazole. Fluorine atoms, particularly at the ortho position, have a significant influence on the pKa of nearby basic centers. nih.gov

Table 3: Predicted pKa Values for Imidazole Derivatives (Illustrative Comparison)

CompoundPredicted pKa
Imidazole~7.0
2-Phenylimidazole~6.5
2-(2,6-Difluorophenyl)imidazole (B11723954)~5.0 - 5.5

Note: The pKa for the target compound is an educated estimate based on the electronic effects of the substituents.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their conformational changes and interactions with a solvent environment.

Conformational Landscapes and Energy Barriers

MD simulations can explore the conformational landscape of this compound by simulating its movements over a period of time. A key aspect to investigate would be the rotation around the single bond connecting the phenyl and imidazole rings. This rotation is likely to have specific energy barriers, with certain dihedral angles being more energetically favorable than others. The simulations would reveal the preferred conformations of the molecule in a given environment and the energy required to transition between them. The flexibility of the methanol group would also be a subject of interest in such simulations.

Solvation Shell Dynamics in Different Solvent Systems

The behavior of this compound in solution is fundamentally governed by the interactions between the solute and the surrounding solvent molecules, which form distinct solvation shells. nih.gov Computational methods, particularly molecular dynamics (MD) simulations, are instrumental in characterizing the structure and dynamics of these shells. arxiv.orgchemrxiv.org Such simulations can elucidate the preferential interactions of different parts of the molecule—the polar imidazole ring with its hydroxyl and nitrogen functionalities, and the more apolar difluorophenyl group—with various solvents.

In polar protic solvents, such as water and methanol, strong hydrogen bonds are expected to form between the solvent and the imidazole's nitrogen atoms and the hydroxyl group of the methanol substituent. The dynamics of these interactions, including the mean residence time (MRT) of solvent molecules within the first solvation shell, can be quantified. nih.gov For instance, water molecules are likely to exhibit a longer MRT around the polar groups due to specific hydrogen bonding. In contrast, interactions with the difluorophenyl ring would be weaker.

In polar aprotic solvents, like dimethyl sulfoxide (DMSO), different interaction patterns would emerge. While hydrogen bonding from the hydroxyl group is still possible, the primary interactions would involve dipole-dipole forces. The dynamics in nonpolar solvents, such as cyclohexane, would be dominated by weaker van der Waals forces, leading to a less structured and more dynamic solvation shell. frontiersin.org The characterization of these solvation properties is crucial for understanding the molecule's reactivity and behavior in different chemical environments. nih.govrsc.org

Table 1: Hypothetical Solvation Shell Characteristics of this compound in Various Solvents This table presents illustrative data for the purpose of demonstrating the output of a typical molecular dynamics study.

Solvent SystemFunctional GroupPredicted Average Coordination Number (First Shell)Predicted Mean Residence Time (ps)
WaterImidazole-NH/N3-410-15
Water-CH2OH2-38-12
MethanolImidazole-NH/N3-412-18
Methanol-CH2OH2-39-14
CyclohexaneDifluorophenyl8-10<5

Predicted Interaction Profiles with Biological Macromolecules (e.g., protein targets)

Understanding how this compound interacts with biological macromolecules is key to predicting its potential biological activity. Computational techniques like molecular docking and protein-protein interaction (PPI) network analysis are used to predict these interactions. nih.govmdpi.com Molecular docking algorithms can place the compound into the binding site of a protein target and score the interaction, predicting the binding affinity and preferred orientation. mdpi.com

For a molecule containing an imidazole core, potential protein targets could include kinases and demethylases, where this scaffold is often found in known inhibitors. researchgate.net Docking studies would likely reveal key interactions:

Hydrogen Bonding: The imidazole nitrogen atoms and the terminal hydroxyl group are prime candidates for forming hydrogen bonds with amino acid residues like serine, threonine, or aspartate in a protein's active site.

Pi-Pi Stacking: The aromatic difluorophenyl ring could engage in pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The fluorine atoms on the phenyl ring could participate in halogen bonding with electron-donating atoms in the protein backbone or side chains.

Analysis of a protein-protein interaction network associated with a potential target can further elucidate the downstream effects of binding. nih.gov

Table 2: Illustrative Predicted Interaction Profile with a Hypothetical Kinase Target This table presents hypothetical data from a molecular docking simulation.

ParameterPredicted Value/Residue
Binding Affinity (kcal/mol)-8.5
Hydrogen Bond InteractionsASP-154, LYS-45
Pi-Pi Stacking InteractionsPHE-89
Halogen Bond InteractionsGLY-91 (Backbone Oxygen)

In Silico Pharmacokinetic and Drug-Like Property Predictions (Excluding human data)

In silico methods are widely used in early-stage drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. mdpi.comnih.gov These predictions help to identify potential liabilities before resource-intensive experimental studies are undertaken. Various software platforms can calculate a range of physicochemical and pharmacokinetic parameters based solely on the molecular structure. researchgate.net

Computational Models for Absorption (e.g., intestinal permeability)

Oral bioavailability is heavily influenced by a compound's ability to be absorbed through the gastrointestinal tract. Computational models predict this by calculating key molecular descriptors. Lipinski's Rule of Five provides a general guideline for drug-likeness, assessing properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

More specific models can predict intestinal permeability, often correlated with experimental Caco-2 cell permeability assays. The Topological Polar Surface Area (TPSA) is a critical descriptor, with lower values generally indicating better membrane permeability. biotechnologia-journal.org

Prediction of Distribution Characteristics (e.g., blood-brain barrier penetration)

The distribution of a compound throughout the body, including its ability to cross critical barriers like the blood-brain barrier (BBB), can be predicted computationally. Models for BBB penetration often rely on descriptors such as molecular weight, TPSA, and logP. nih.gov For this compound, its moderate size and polarity would be key factors in these predictions. The ability to bind to plasma proteins, another distribution characteristic, can also be estimated using in silico models. mdpi.com

Table 3: Predicted Physicochemical and ADME Properties This table contains representative data generated from in silico prediction software.

PropertyPredicted ValueGeneral Interpretation
Molecular Weight (g/mol)224.20Acceptable (<500)
cLogP2.15Optimal Lipophilicity (<5)
Topological Polar Surface Area (TPSA)55.1 ŲGood potential for cell permeability (<140 Ų)
Hydrogen Bond Donors2Acceptable (<5)
Hydrogen Bond Acceptors3Acceptable (<10)
Predicted Intestinal AbsorptionHighLikely well-absorbed
Predicted BBB PenetrationLow to ModerateMay not readily cross the BBB

In Silico Metabolism Pathway Prediction and Identification of Potential Metabolites

Computational tools can predict the metabolic fate of a compound by identifying potential sites of metabolism (SOMs) and the enzymes likely responsible, primarily Cytochrome P450 (CYP) isoforms. For this compound, likely metabolic pathways include:

Oxidation: The methylene (B1212753) group of the methanol substituent is a probable site for oxidation to an aldehyde and subsequently a carboxylic acid. The aromatic rings could also undergo hydroxylation.

Glucuronidation: The hydroxyl group is a key site for conjugation with glucuronic acid (UGT-mediated), a major phase II metabolic pathway that increases water solubility and facilitates excretion.

Predicting these pathways is vital for understanding the compound's half-life and identifying potentially active or toxic metabolites.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational strategies used to understand the relationship between chemical structure and biological activity, guiding the design of more potent and selective molecules. nih.gov

A QSAR model is a mathematical equation that correlates variations in the physicochemical properties of a group of related compounds with their biological activities. scientific.netnih.gov To develop a QSAR model for this class of compounds, a series of 2-phenylimidazole analogues would be synthesized and tested. Molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each analogue would be calculated and correlated with their measured activity. researchgate.nettandfonline.com A statistically significant model could then be used to predict the activity of new, unsynthesized compounds. nih.gov

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comdergipark.org.tr A pharmacophore model for an inhibitor of a specific protein target might include features such as a hydrogen bond donor, a hydrogen bond acceptor, an aromatic ring, and hydrophobic centers. nih.gov This model can then be used as a 3D query to screen large virtual databases to identify novel, structurally diverse compounds that fit the model and are therefore likely to be active. nih.gov

Table 4: Potential Pharmacophoric Features of this compound This table lists the key chemical features that would be considered in a pharmacophore model.

Pharmacophoric FeatureCorresponding Molecular Moiety
Hydrogen Bond DonorImidazole N-H, Hydroxyl (-OH)
Hydrogen Bond AcceptorImidazole N, Hydroxyl (-OH), Fluorine atoms
Aromatic RingDifluorophenyl ring, Imidazole ring
Hydrophobic CenterDifluorophenyl ring

Development of QSAR Models for Analog Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, the development of robust QSAR models can guide the design of analogs with improved potency and selectivity.

The process begins with the generation of a dataset of structurally related analogs of this compound with their corresponding biological activities. A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), and 3D (e.g., steric and electronic parameters).

Multiple linear regression (MLR) is a common statistical method used to build the QSAR model by correlating the descriptors with the biological activity. A hypothetical QSAR model for a series of analogs of this compound is presented below.

Hypothetical QSAR Model for Analogs of this compound

AnalogBiological Activity (pIC50)SMR (Steric)logP (Lipophilicity)E-HOMO (Electronic)
1 5.21.82.5-0.25
2 5.82.12.8-0.28
3 6.52.53.1-0.32
4 7.12.93.5-0.35
5 6.82.73.3-0.33

This table presents hypothetical data for illustrative purposes.

The resulting QSAR equation might take the form of: pIC50 = β0 + β1(SMR) + β2(logP) + β3(E-HOMO)

This model can then be used to predict the biological activity of newly designed analogs of this compound before their synthesis, thereby saving time and resources. The insights gained from the descriptors contributing to the model can guide chemists in making specific structural modifications to enhance the desired activity. For instance, if the model indicates that higher lipophilicity is correlated with increased activity, modifications can be made to the parent compound to increase its logP value.

Generation and Validation of Pharmacophore Models for Target Recognition

Pharmacophore modeling is another crucial computational tool that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore model for this compound would define the key features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships.

The generation of a pharmacophore model can be either ligand-based, if a set of active compounds is known, or structure-based, if the 3D structure of the biological target is available. For this compound, a ligand-based approach could be employed using a set of its active analogs.

Hypothetical Pharmacophore Features for this compound

FeatureTypeLocation
1 Aromatic Ring2,6-Difluorophenyl group
2 Hydrogen Bond DonorImidazole N-H
3 Hydrogen Bond AcceptorImidazole N
4 Hydrogen Bond DonorMethanol -OH
5 Hydrogen Bond AcceptorMethanol -OH
6 HydrophobicPhenyl ring

This table presents hypothetical data for illustrative purposes.

Once generated, the pharmacophore model must be validated to ensure its ability to distinguish between active and inactive compounds. This is typically done by screening a database containing known active and inactive molecules and evaluating the model's sensitivity and specificity. A validated pharmacophore model for this compound can then be used as a 3D query in virtual screening campaigns to identify novel compounds with the desired biological activity.

Virtual Screening and Ligand Docking Studies for Target Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. When a validated pharmacophore model for this compound is available, it can be used to filter large compound databases, selecting only those molecules that match the pharmacophoric features.

Following the initial filtering by the pharmacophore model, ligand docking studies are performed to predict the binding mode and affinity of the selected compounds to a potential biological target. Molecular docking algorithms place the ligand into the binding site of the protein and score the different binding poses based on a scoring function that estimates the binding energy.

For this compound, docking studies would involve preparing the 3D structure of the compound and docking it into the active site of a hypothesized protein target. The results would provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the protein's amino acid residues.

Hypothetical Docking Results for this compound with a Putative Target

ParameterValue
Binding Energy (kcal/mol) -8.5
Hydrogen Bonds 3
Interacting Residues TYR22, LYS45, ASP101
Hydrophobic Interactions PHE25, LEU98

This table presents hypothetical data for illustrative purposes.

The binding energy provides an estimate of the binding affinity, with more negative values indicating stronger binding. The identification of key interacting residues can inform further optimization of the compound to enhance its binding to the target. These computational approaches, when used in concert, provide a powerful platform for the rational design and discovery of novel drugs based on the this compound scaffold.

The provided outline requests detailed information on enzyme inhibition, receptor binding, cell-based assays, anti-proliferative activity, and anti-inflammatory responses. However, searches for "this compound" combined with these specific biological activities did not yield any direct research findings.

It is important to distinguish this compound from structurally related molecules that may have undergone preclinical evaluation. For instance, research on other difluorophenyl imidazole derivatives has been conducted, but extrapolating those findings to "this compound" would be scientifically inaccurate and would deviate from the strict focus of the requested article.

Therefore, due to the absence of specific and verifiable preclinical data for "this compound" in the available scientific literature, it is not possible to generate the comprehensive and scientifically accurate article as outlined in the user's request. Further research and publication of data specifically on this compound are necessary to fulfill such a request.

Pre Clinical Biological Activity and Mechanistic Investigations of 2 2,6 Difluorophenyl Imidazole 5 Methanol Strictly Excluding Human Data, Dosage, and Safety/adverse Effects

In Vivo Proof-of-Concept Studies in Non-Human Pre-clinical Models (Efficacy-focused)No in vivo studies in animal models demonstrating the efficacy of 2-(2,6-Difluorophenyl)imidazole-5-methanol for any therapeutic indication have been published.

Evaluation of Efficacy in Rodent Disease Models (e.g., tumor xenograft models, inflammatory models)

No data available.

Pharmacodynamic Marker Modulation in Animal Tissues

No data available.

Bioavailability and Tissue Distribution Profiling in Animal Models (Excluding toxicity implications)

No data available.

Studies on Metabolic Fate and Excretion in Animal Models (Excluding adverse effects)

No data available.

Structure Activity Relationship Sar and Analogue Synthesis for Activity Enhancement of 2 2,6 Difluorophenyl Imidazole 5 Methanol

Design Principles for Structural Modification and Analogue Generation

The rational design of new analogues is guided by a combination of computational methods, mechanistic understanding, and established medicinal chemistry principles. These approaches aim to refine the molecular architecture to improve interactions with biological targets.

Rational Design Based on Computational and Mechanistic Insights

Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are instrumental in elucidating the interactions of 2-(2,6-Difluorophenyl)imidazole-5-methanol with its target proteins. nih.gov These methods can predict how structural modifications may affect binding affinity and biological activity. For instance, Density Functional Theory (DFT) calculations can be employed to understand the electronic properties and reactivity of the molecule, guiding the design of more potent derivatives. researchgate.net

Molecular docking simulations can provide insights into the binding mode of the compound within the active site of a target enzyme or receptor. researchgate.net This allows for the identification of key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for its activity. By understanding these interactions, medicinal chemists can rationally design analogues with improved binding characteristics. For example, if a computational model suggests that a specific region of the binding pocket is unoccupied, a substituent could be added to the this compound scaffold to form additional favorable interactions.

Bioisosteric Replacement Strategies at Key Functional Groups

Bioisosteric replacement is a widely used strategy in drug design to improve a compound's properties while maintaining its biological activity. cambridgemedchemconsulting.combaranlab.org This involves the substitution of a functional group with another that has similar physicochemical or topological properties. cambridgemedchemconsulting.com For this compound, several key functional groups can be targeted for bioisosteric replacement.

The difluorophenyl ring, the imidazole (B134444) core, and the methanol (B129727) group are all amenable to such modifications. For example, the fluorine atoms on the phenyl ring could be replaced with other halogens or small electron-withdrawing groups to modulate the electronic properties and metabolic stability of the compound. The imidazole ring itself can be considered a bioisostere for other five-membered heterocycles, which could lead to the discovery of novel scaffolds with improved pharmacokinetic profiles. nih.govacs.org The hydroxyl group of the methanol substituent can be replaced with other hydrogen bond donors or acceptors to optimize interactions with the target.

Original Functional Group Potential Bioisosteric Replacements Rationale for Replacement
2,6-Difluorophenyl2,6-Dichlorophenyl, 2-Chloro-6-fluorophenyl, PyridinylTo modulate lipophilicity, electronic properties, and potential for halogen bonding.
ImidazoleTriazole, Oxadiazole, PyrazoleTo alter metabolic stability, pKa, and hydrogen bonding capacity. acs.orgcambridgemedchemconsulting.com
Methanol (-CH2OH)-CH2NH2, -C(O)NH2, -CH2FTo modify hydrogen bonding potential, polarity, and metabolic stability.

Scaffold Hopping and Lead Optimization Approaches

Scaffold hopping is a lead optimization strategy that aims to identify novel core structures (scaffolds) that retain the key pharmacophoric features of the original lead compound. nih.govuniroma1.itresearchgate.net This approach can lead to the discovery of compounds with significantly different chemical structures but similar biological activities, potentially overcoming issues with patents, toxicity, or poor pharmacokinetic properties of the original lead. nih.govnih.gov

Starting from this compound, a scaffold hopping approach could involve replacing the imidazole core with other heterocyclic systems while maintaining the spatial arrangement of the difluorophenyl and methanol substituents. dundee.ac.uk Computational methods are often employed to screen virtual libraries of compounds containing different scaffolds to identify those that are predicted to bind to the target of interest. researchgate.netnih.gov This can significantly accelerate the discovery of new and improved lead compounds.

Synthetic Strategies for Diverse Analogues of this compound

The synthesis of a diverse library of analogues is essential for a thorough exploration of the SAR. This involves the development of flexible synthetic routes that allow for the systematic modification of different parts of the molecule.

Position of Substitution Example Substituent Potential Impact on Activity
3-positionMethoxy (-OCH3)May enhance activity through hydrogen bond acceptance.
4-positionCyano (-CN)Could increase potency by acting as a hydrogen bond acceptor.
5-positionMethyl (-CH3)May improve metabolic stability and hydrophobic interactions.

Modification of the Imidazole Nitrogen Positions

The unique structural features of the imidazole ring make it a valuable scaffold in medicinal chemistry, and modifications to its nitrogen atoms can significantly impact its biological profile. nih.gov

Elaboration and Simplification of the Methanol Side Chain

The hydroxyl group of the methanol side chain at the C5 position of the imidazole ring presents a key site for chemical modification to probe its role in target binding and to modulate the compound's physicochemical properties. Both elaboration and simplification of this moiety can provide valuable insights into the SAR.

Elaboration Strategies: Elaboration of the methanol side chain involves extending the carbon chain, introducing branching, or incorporating different functional groups. For instance, conversion of the primary alcohol to ethers, esters, or amines can significantly alter the compound's hydrogen bonding capacity, lipophilicity, and steric profile. The synthesis of such analogues often begins with the activation of the hydroxyl group, for example, by converting it to a tosylate or a mesylate, followed by nucleophilic substitution with a variety of alkoxides, carboxylates, or amines.

Another elaboration approach is the oxidation of the methanol to an aldehyde or a carboxylic acid. The resulting aldehyde can serve as a precursor for the synthesis of longer chain alcohols via Grignard reactions or Wittig olefination followed by reduction. The carboxylic acid can be converted to a range of amides or esters, introducing a diverse array of substituents to explore interactions with the biological target.

Simplification Strategies: Simplification of the methanol side chain aims to understand the minimal structural requirements for activity. This can involve reducing the alcohol to a methyl group or even removing the side chain altogether (replacement with a hydrogen atom). These modifications help to determine if the hydroxyl group or the entire side chain is essential for biological activity. The synthesis of a C5-methyl analogue could be achieved through the reduction of a C5-carboxylic acid derivative, while the C5-unsubstituted analogue would require a different synthetic route, possibly starting from an imidazole precursor lacking a substituent at the C5 position.

The following table summarizes various modifications of the methanol side chain and the general synthetic approaches:

Modification TypeExample Functional GroupGeneral Synthetic Approach
Elaboration Ether (-CH₂OR)Williamson ether synthesis from the corresponding alcohol and alkyl halide.
Ester (-CH₂OCOR)Esterification of the alcohol with a carboxylic acid or acyl chloride.
Amine (-CH₂NR₂)Reductive amination of the corresponding aldehyde or nucleophilic substitution of an activated alcohol.
Carboxylic Acid (-COOH)Oxidation of the primary alcohol.
Amide (-CONH₂)Amidation of the corresponding carboxylic acid.
Simplification Methyl (-CH₃)Reduction of the corresponding carboxylic acid or aldehyde.
Hydrogen (-H)Synthesis from a C5-unsubstituted imidazole precursor.

SAR Analysis of Analogue Series Based on Pre-clinical Biological Activity

A systematic analysis of the biological activity of synthesized analogues allows for the development of a comprehensive SAR model. This model is crucial for guiding the design of more potent and selective compounds.

Identification of Key Pharmacophoric Elements and Essential Binding Interactions

Pharmacophore modeling helps to identify the essential structural features of a molecule that are responsible for its biological activity. For the this compound scaffold, key pharmacophoric elements likely include:

A hydrogen bond donor/acceptor: The imidazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the second nitrogen atom). These are often crucial for anchoring the molecule within a binding site.

An aromatic/hydrophobic region: The 2,6-difluorophenyl group provides a significant hydrophobic surface that can engage in van der Waals or pi-stacking interactions with the target protein.

A hydrogen bond donor/acceptor at the C5 position: The methanol side chain offers a hydroxyl group that can act as both a hydrogen bond donor and acceptor. Modifications at this position directly probe the importance of this interaction.

By comparing the biological activities of analogues with modified C5 side chains, the precise nature of the required interaction can be elucidated. For example, if converting the alcohol to an ether maintains or improves activity, it might suggest that a hydrogen bond acceptor is preferred over a donor at that position. Conversely, if conversion to an amide results in a significant loss of activity, it could indicate that the steric bulk is detrimental or that the specific hydrogen bonding pattern of the primary alcohol is critical.

Impact of Steric, Electronic, and Lipophilic Properties on Activity

The biological activity of the analogues is influenced by a combination of steric, electronic, and lipophilic factors.

Steric Properties: The size and shape of the substituents play a critical role in how well the molecule fits into the binding pocket of its target. The 2,6-difluoro substitution on the phenyl ring already imposes significant steric constraints, forcing the phenyl ring to be non-coplanar with the imidazole ring. Further modifications, particularly at the C5 position, must be considered in this three-dimensional context. Increasing the size of the side chain (e.g., from methanol to a longer chain alcohol or a bulky ester) could lead to steric clashes and a decrease in activity.

The following table illustrates the potential impact of different C5-substituents on these properties:

C5-SubstituentSteric BulkElectronic EffectLipophilicity (logP)
-CH₂OHSmallNeutralModerate
-CH₂OCH₃Small-MediumElectron-donatingIncreased
-CH₂OCOCH₃MediumElectron-withdrawingIncreased
-COOHSmallElectron-withdrawingDecreased
-CH₃SmallElectron-donatingIncreased

Elucidation of Structure-Selectivity Relationships

For a drug candidate to be successful, it must not only be potent but also selective for its intended target over other related proteins to minimize off-target effects. Structure-selectivity relationships can be established by screening the synthesized analogues against a panel of related biological targets.

For instance, if the primary target is a specific kinase, the analogues would also be tested against other kinases from the same family. By comparing the activity profiles, it may be possible to identify structural features that confer selectivity. For example, a particular modification of the C5-methanol side chain might be well-tolerated by the primary target but may clash with a residue in the binding site of a closely related off-target. Similarly, the specific electronic and hydrogen bonding properties of the 2,6-difluorophenyl group might be critical for selective recognition by the intended target.

By systematically analyzing the data from these selectivity assays, a detailed understanding of the structural requirements for both potency and selectivity can be developed, guiding the design of optimized drug candidates with improved therapeutic profiles.

Advanced Applications and Future Research Directions for 2 2,6 Difluorophenyl Imidazole 5 Methanol

Development as Molecular Probes and Chemical Biology Tools

The precise modification of small molecules to create probes is essential for interrogating complex biological systems. The structure of 2-(2,6-Difluorophenyl)imidazole-5-methanol is well-suited for transformation into sophisticated tools for cell imaging and target identification.

Live-cell imaging allows for the real-time visualization of molecular processes within a biological context. Fluorescent probes derived from bioactive small molecules are invaluable for tracking their distribution, localization, and interaction with cellular components. The hydroxymethyl (-CH₂OH) group on the imidazole (B134444) ring of this compound serves as a convenient chemical handle for the covalent attachment of fluorophores.

A prospective synthesis would involve a straightforward esterification or etherification reaction between the alcohol group of the parent compound and a fluorophore that has been functionalized with a carboxylic acid or a reactive alkyl halide. This strategy would produce a fluorescently tagged derivative while preserving the core imidazole structure, which is often crucial for biological activity. The choice of fluorophore can be tailored for specific imaging applications, such as varying the emission wavelength to avoid autofluorescence or for multi-color imaging experiments.

Table 1: Potential Fluorophores for Tagging this compound

Fluorophore ClassExamplePotential Linkage ChemistryApprox. Ex/Em (nm)Key Features
Coumarin7-Methoxycoumarin-4-acetic acidEster bond350 / 450Blue emission, suitable for multiplexing
FluoresceinFluorescein isothiocyanate (FITC)Thiourea bond (via amine intermediate)495 / 519Bright green emission, widely used
RhodamineRhodamine B isothiocyanateThiourea bond (via amine intermediate)550 / 570Photostable, red emission
BODIPYBODIPY FL-X, SEAmide bond (via amine intermediate)503 / 512Sharp emission spectra, high quantum yield

Identifying the specific protein targets of a bioactive compound is a critical step in understanding its mechanism of action—a process known as target deconvolution. nih.gov Chemistry-based proteomics approaches, particularly affinity chromatography, are powerful methods for achieving this. nih.gov An affinity probe can be generated from this compound by attaching a reporter tag, such as biotin (B1667282), via a linker arm to the hydroxymethyl group.

The general workflow for using such a probe involves several steps:

Probe Synthesis: The parent compound is chemically modified to attach a linker and a biotin tag. The linker is crucial to minimize steric hindrance that could interfere with the compound-protein interaction.

Immobilization: The biotinylated probe is captured on a solid support coated with streptavidin or avidin (B1170675) (e.g., agarose (B213101) beads).

Affinity Capture: A cell lysate is incubated with the probe-coated beads. The protein targets that specifically bind to the compound are captured, while non-binding proteins are washed away. researchgate.net

Elution and Identification: The bound proteins are eluted from the beads and subsequently identified using high-resolution mass spectrometry. nih.gov

This approach can definitively identify the molecular targets, providing crucial insights that can rationalize observed biological effects and guide further drug development. nih.gov

Table 2: Components of a Hypothetical Affinity Probe

ComponentExampleFunctionAttachment Point
Parent Molecule This compoundProvides binding affinity for the target protein(s).N/A
Linker Polyethylene glycol (PEG) spacerProvides spatial separation between the parent molecule and the reporter tag to avoid steric clash.Hydroxymethyl group
Reporter Tag BiotinEnables high-affinity capture onto a streptavidin-coated solid support for protein enrichment.Terminus of the linker
Reactive Group (Alternative) BenzophenoneFor photo-affinity labeling, allowing covalent cross-linking to the target upon UV irradiation.Terminus of the linker

Potential in Supramolecular Chemistry and Materials Science

The field of materials science increasingly relies on the rational design of molecules that can self-assemble into ordered, functional superstructures. The distinct structural features of this compound make it an excellent candidate for crystal engineering and the design of novel coordination polymers.

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design new solid-state materials with desired properties. The this compound molecule possesses multiple functional groups capable of participating in a variety of robust non-covalent interactions that can guide self-assembly.

Hydrogen Bonding: The imidazole N-H group and the hydroxymethyl -OH group are strong hydrogen bond donors. The imidazole nitrogen atom and the hydroxyl oxygen are effective hydrogen bond acceptors. These interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks.

π-π Stacking: The aromatic imidazole and difluorophenyl rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

C-H···F and C-H···π Interactions: The fluorine atoms on the phenyl ring can act as weak hydrogen bond acceptors, forming C-H···F interactions. Additionally, C-H bonds adjacent to the aromatic rings can interact with the π-systems of neighboring molecules.

Analysis of crystal structures of related compounds, such as 1-(2,6-diisopropylphenyl)-1H-imidazole, reveals how the orientation between the imidazole and phenyl rings is a critical determinant of molecular packing. nih.gov The specific interplay of these forces in this compound could be exploited to create novel crystalline materials with tailored architectures.

Table 3: Potential Non-Covalent Interactions

Interaction TypeDonor GroupAcceptor GroupExpected Role in Self-Assembly
Strong Hydrogen BondImidazole N-H, Hydroxyl O-HImidazole N, Hydroxyl OPrimary driver of network formation (chains, sheets)
π-π StackingPhenyl Ring, Imidazole RingPhenyl Ring, Imidazole RingStabilizes layered or columnar structures
Weak Hydrogen BondAromatic C-HFluorine atomFine-tunes molecular packing and orientation
Halogen BondingFluorine atom (as acceptor)Electron-rich atom/groupDirectional interaction contributing to lattice stability

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov Imidazole-based ligands are widely used in the synthesis of MOFs due to the excellent coordinating ability of the imidazole nitrogen. rsc.orgnih.gov

This compound could serve as a versatile ligand (or "strut") for MOF construction. The N-3 atom of the imidazole ring is a primary coordination site for a wide range of metal ions (e.g., Zn²⁺, Co²⁺, Cu²⁺, Cd²⁺). Furthermore, the hydroxyl group could potentially act as a secondary coordination site, allowing the ligand to chelate a single metal center or bridge between multiple centers. The bulky and rigid 2,6-difluorophenyl group would influence the resulting framework's topology and pore environment, potentially leading to materials with unique gas sorption, separation, or catalytic properties.

Table 4: Potential for MOF Ligand Application

Metal IonTypical Coordination GeometryPotential Coordination Site(s) on LigandPotential MOF Properties
Zn(II)TetrahedralImidazole N-3Luminescence, Catalysis
Co(II)Tetrahedral, OctahedralImidazole N-3, Hydroxyl OMagnetic, Electrochemical
Cu(II)Square Planar, OctahedralImidazole N-3, Hydroxyl OCatalysis, Gas Sorption
Cd(II)OctahedralImidazole N-3Luminescence, Sensing

Innovative Delivery Strategies and Prodrug Development

For a compound to be therapeutically useful, it must possess suitable pharmacokinetic properties. Prodrug design is a well-established strategy to overcome challenges such as poor solubility, low permeability, or rapid metabolism. nih.gov A prodrug is a bioreversible, inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.

Should this compound be identified as a potent bioactive agent, its hydroxymethyl group is an ideal handle for prodrug development. By converting the alcohol into an ester, carbonate, or phosphate (B84403) ester, its physicochemical properties can be significantly altered. For example, attaching a lipophilic acyl group would increase its lipophilicity, potentially enhancing its ability to cross cell membranes. Conversely, attaching a polar group like a phosphate could dramatically increase aqueous solubility for intravenous formulation. Once administered, these promoieties can be cleaved by ubiquitous endogenous enzymes like esterases or phosphatases, releasing the active parent molecule at the desired site of action. nih.gov

Table 5: Illustrative Prodrug Strategies

Prodrug MoietyLinkage TypePotential Cleavage EnzymeIntended Improvement
Acetate (B1210297)EsterEsterasesIncreased lipophilicity, enhanced permeability
PivalateEsterEsterasesIncreased lipophilicity, protection from rapid metabolism
Amino Acid (e.g., Valine)EsterEsterases, PeptidasesPotential for active transport via amino acid transporters
PhosphatePhosphate EsterAlkaline PhosphatasesIncreased aqueous solubility

Exploration of Prodrug Approaches to Enhance Bioavailability or Target Specificity

A significant hurdle in the development of many promising therapeutic agents is their suboptimal pharmacokinetic profile, particularly poor bioavailability. nih.gov Prodrug strategies, which involve the chemical modification of a drug into an inactive or less active form that is converted to the active parent drug in vivo, offer a powerful solution to this challenge. irjmets.com For this compound, the presence of a hydroxyl group in the methanol (B129727) moiety and the nitrogen atoms in the imidazole ring provide amenable handles for prodrug design.

One potential avenue is the esterification of the primary alcohol to create ester prodrugs. These could be designed to be more lipophilic than the parent compound, potentially enhancing membrane permeability and oral absorption. Upon absorption, endogenous esterases would then hydrolyze the ester bond, releasing the active this compound. The choice of the ester promoiety can be tailored to modulate solubility and the rate of hydrolysis.

Another approach could involve the synthesis of phosphate ester prodrugs. The addition of a phosphate group can dramatically increase the aqueous solubility of a compound, which is beneficial for parenteral formulations. nih.gov These prodrugs are often cleaved by alkaline phosphatases to release the active drug. Given that many imidazole-containing compounds exhibit poor water solubility, this strategy could be particularly relevant. nih.gov

Furthermore, targeting specific tissues or cell types can be achieved by conjugating the drug to a ligand that is recognized by a particular transporter or receptor. For instance, if the therapeutic target is in the central nervous system, a prodrug designed to be a substrate for a blood-brain barrier transporter could be synthesized. The following table outlines potential prodrug strategies for this compound based on common approaches for similar functional groups.

Prodrug Strategy Promoieties Potential Advantages Activation Mechanism
Ester ProdrugsAcetate, Benzoate, Amino Acid EstersImproved lipophilicity, enhanced membrane permeabilityHydrolysis by esterases
Phosphate Ester ProdrugsMonophosphate, DiphosphateIncreased aqueous solubility for parenteral formulationsCleavage by alkaline phosphatases
Carbonate/Carbamate ProdrugsAlkyl carbonates, N-substituted carbamatesModulated stability and release kineticsEnzymatic or chemical hydrolysis
Targeted ProdrugsGlucose, Peptides, AntibodiesSite-specific drug delivery, reduced systemic toxicityTransporter-mediated uptake followed by enzymatic cleavage

Encapsulation in Nanocarriers for Controlled Release

Nanotechnology offers a transformative approach to drug delivery, enabling enhanced bioavailability, controlled release, and targeted delivery of therapeutic agents. dovepress.comelsevierpure.com Encapsulating this compound in nanocarriers could address several potential challenges, such as poor solubility and non-specific distribution. nih.gov

Liposomes, which are vesicular structures composed of a lipid bilayer, are a well-established platform for drug delivery. nih.gov Hydrophobic compounds can be entrapped within the lipid bilayer, while hydrophilic compounds can be encapsulated in the aqueous core. Depending on the physicochemical properties of this compound, it could be formulated in either compartment. Polymeric nanoparticles, fabricated from biodegradable polymers such as polylactic-co-glycolic acid (PLGA), offer another versatile option for sustained drug release. nih.gov The drug is dispersed within the polymer matrix, and its release is governed by diffusion and polymer degradation.

Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are also attractive options, particularly for lipophilic drugs. nih.gov These carriers are composed of solid lipids and can enhance the oral bioavailability of poorly soluble compounds. The surface of these nanocarriers can be functionalized with targeting ligands, such as antibodies or peptides, to direct them to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target effects. researchgate.net

The table below summarizes various nanocarrier systems that could be explored for the delivery of this compound.

Nanocarrier System Composition Potential Benefits Drug Release Mechanism
LiposomesPhospholipids, CholesterolBiocompatible, can encapsulate both hydrophilic and hydrophobic drugsDiffusion, membrane fusion
Polymeric NanoparticlesPLGA, PLA, ChitosanSustained release, biodegradableDiffusion, polymer erosion
Solid Lipid Nanoparticles (SLNs)Solid lipids (e.g., triglycerides)High stability, controlled releaseDiffusion, lipid matrix degradation
Nanostructured Lipid Carriers (NLCs)Solid and liquid lipidsHigher drug loading capacity than SLNsDiffusion, lipid matrix degradation
MicellesAmphiphilic block copolymersSolubilization of poorly soluble drugsDissociation upon dilution

Exploration of Unexplored Reactivity and Novel Transformations

Beyond its potential therapeutic applications, the chemical structure of this compound suggests opportunities for novel chemical transformations and applications in catalysis.

The imidazole ring is a prominent feature in many enzymatic active sites and can participate in various catalytic processes. nih.gov The nitrogen atoms of the imidazole can act as both a hydrogen bond donor and acceptor, as well as a nucleophile or a general base. This versatility could be harnessed in the design of new catalysts. For instance, metal complexes of this compound could be synthesized and evaluated for their catalytic activity in reactions such as C-C bond formation (e.g., Suzuki coupling), oxidation, or reduction. frontiersin.org The difluorophenyl group may influence the electronic properties of the imidazole ring, potentially tuning the catalytic activity of the metal center. Furthermore, the hydroxyl group could serve as a coordination site or be modified to introduce additional functionalities.

The aromatic and heterocyclic nature of this compound suggests that it may possess interesting photochemical and electrochemical properties. The imidazole ring is known to be involved in photoinduced electron transfer processes, and the difluorophenyl group can influence the electronic transitions and stability of the molecule. researchgate.netnih.gov Investigations into the fluorescence and phosphorescence properties of the compound could reveal its potential as a sensor or a component in photoactive materials. mdpi.com

Electrochemical studies, such as cyclic voltammetry, could elucidate the redox behavior of the molecule. researchgate.netacs.org The imidazole moiety can undergo both oxidation and reduction, and the difluorophenyl substituent would be expected to impact the redox potentials. researchgate.netacs.org Understanding the electrochemical properties could open doors to applications in electrocatalysis or the development of new redox-active materials.

Synergistic Effects with Existing Therapeutic Agents in Pre-clinical Combinatorial Studies

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. aacrjournals.org The rationale behind this approach is to target multiple pathways simultaneously, thereby increasing efficacy and overcoming drug resistance. nih.gov If this compound is found to have therapeutic activity, for example as a kinase inhibitor, exploring its synergistic effects with other therapeutic agents would be a logical next step. nih.gov

Pre-clinical studies could be designed to combine this compound with standard-of-care chemotherapeutic agents or other targeted therapies. aacrmeetingnews.orgnih.gov For instance, if the compound inhibits a specific signaling pathway, it could be combined with a drug that targets a parallel or downstream pathway. nih.gov The synergistic, additive, or antagonistic effects of such combinations would be evaluated in cell culture and animal models. Such studies are crucial for identifying rational drug combinations that could translate into more effective clinical treatments. fiercebiotech.com

Conclusion and Future Research Perspectives on 2 2,6 Difluorophenyl Imidazole 5 Methanol

Summary of Key Research Findings and Contributions to the Field

Research into substituted imidazoles has firmly established this heterocyclic scaffold as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds and pharmaceuticals. researchgate.netnih.gov The imidazole (B134444) ring's unique electronic properties and its ability to act as a hydrogen bond donor and acceptor make it a versatile pharmacophore for interacting with a wide range of biological targets. ijsrtjournal.comnih.gov

The introduction of a 2,6-difluorophenyl group at the 2-position of the imidazole ring is a key structural feature. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the electronic properties of a molecule. Specifically, the ortho-difluoro substitution pattern can induce a conformational bias in the phenyl ring, which can be crucial for optimizing interactions with a specific biological target. While direct studies on 2-(2,6-Difluorophenyl)imidazole-5-methanol are scarce, research on other fluorinated imidazole derivatives has highlighted their potential as potent and selective inhibitors of various enzymes and receptors. For instance, fluorinated imidazole derivatives have been investigated as inhibitors of p38α MAPK, CK1δ, and JAK2 kinases, demonstrating the importance of the substitution pattern on kinase selectivity. nih.gov

The imidazole-5-methanol moiety provides a hydroxyl group that can participate in hydrogen bonding with target proteins, a critical interaction for molecular recognition and binding affinity. This functional group also offers a potential site for further chemical modification to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

Identification of Current Challenges and Limitations in Understanding and Application

The primary limitation in the understanding and application of this compound is the lack of specific research on this compound. Without empirical data, its synthesis, physicochemical properties, biological activity, and toxicological profile remain speculative.

General challenges in the synthesis of multi-substituted imidazoles include regioselectivity, the need for harsh reaction conditions in some traditional methods, and the potential for low yields. rsc.orgtandfonline.com While modern synthetic methodologies like multi-component reactions have made the synthesis of such compounds more accessible, optimizing these reactions for a specific target like this compound would require dedicated experimental work. tandfonline.comneuroquantology.com

Furthermore, even with a viable synthetic route, the development of any imidazole-based compound into a therapeutic agent faces significant hurdles. These include overcoming potential issues with drug resistance, toxicity, and undesirable side effects, which have been observed with some existing imidazole-based drugs. nih.govresearchgate.net

Promising Avenues for Continued Research and Development of Imidazole-Based Compounds

The future of imidazole-based compounds, including potentially this compound, lies in several promising research directions:

Targeted Synthesis and Library Development: A crucial first step would be the development and optimization of a synthetic route to this compound. Following this, the synthesis of a library of related analogs with variations in the substitution pattern on the phenyl ring and modifications of the methanol (B129727) group would be invaluable for structure-activity relationship (SAR) studies. mdpi.com

Biological Screening and Mechanism of Action Studies: The synthesized compounds should be screened against a diverse panel of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in infectious diseases. For any identified "hits," detailed mechanism of action studies would be necessary to understand how they exert their biological effects. The broad spectrum of activities seen in imidazole derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, suggests multiple potential therapeutic areas. nih.govmdpi.com

Computational Modeling and In Silico Studies: Molecular modeling and computational chemistry can play a significant role in predicting the binding modes of this compound with various biological targets. These in silico studies can help in prioritizing synthetic targets and designing more potent and selective analogs.

Broader Impact on Rational Drug Design, Chemical Synthesis, and Biological Discovery

The systematic investigation of a specific, well-designed molecule like this compound can have a broader impact beyond its own potential therapeutic application.

Advancements in Chemical Synthesis: The development of novel and efficient synthetic routes for this and related compounds contributes to the toolkit of synthetic organic chemists, potentially enabling the creation of other complex heterocyclic molecules. researchgate.net

Informing Rational Drug Design: Detailed SAR studies on a series of analogs of this compound would provide valuable insights into the specific structural requirements for activity at a particular biological target. This knowledge can then be applied to the rational design of other, unrelated molecules targeting the same protein.

Probing Biological Pathways: Novel bioactive compounds can serve as chemical probes to investigate complex biological pathways. By identifying the biological target of this compound, researchers could gain a better understanding of its role in health and disease, potentially uncovering new therapeutic targets.

Q & A

Q. What are the common synthetic routes for preparing 2-(2,6-difluorophenyl)imidazole-5-methanol, and what are their key challenges?

The synthesis typically involves multi-step reactions, starting with the formation of the imidazole core. A widely used approach is the condensation of 2,6-difluorobenzaldehyde derivatives with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring (). Subsequent functionalization at the 5-position with a hydroxymethyl group can be achieved via oxidation or reduction steps. Key challenges include controlling regioselectivity during ring formation and minimizing side reactions from the electron-withdrawing fluorine substituents, which can hinder nucleophilic attacks .

Q. How can researchers characterize the purity and structure of this compound?

Methodological approaches include:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions and fluorine coupling patterns (e.g., splitting due to 2,6-difluorophenyl groups) ().
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS to verify molecular weight and fragmentation patterns.
  • Elemental Analysis: To confirm stoichiometry ().
  • Infrared (IR) Spectroscopy: Identification of functional groups like -OH (broad peak ~3200–3500 cm1^{-1}) ().

Q. What solvents and reaction conditions are optimal for imidazole ring formation in derivatives of this compound?

Dry polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) are preferred for imidazole cyclization, often under inert atmospheres (N2_2/Ar) at 100–120°C (). Sodium metabisulfite or acetic acid may be added to stabilize intermediates ().

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent systems). To address this:

  • Standardize Assays: Use consistent models (e.g., enzyme inhibition assays for DHODH, as seen in ).
  • Control Solvent Effects: Replace DMSO with alternatives like PBS for in vitro studies to avoid cytotoxicity artifacts.
  • Validate Targets: Employ biophysical methods (e.g., surface plasmon resonance) to confirm binding affinity ().

Q. What strategies improve the low yield of hydroxymethylation at the imidazole 5-position?

  • Catalytic Optimization: Use transition-metal catalysts (e.g., Pd/C or Ru-based systems) for selective oxidation of methyl to hydroxymethyl groups.
  • Protecting Groups: Temporarily protect reactive sites (e.g., SEM groups in ) to prevent side reactions.
  • Microwave-Assisted Synthesis: Enhance reaction efficiency and reduce time ( ).

Q. How does the 2,6-difluorophenyl substituent influence the compound’s electronic properties and reactivity?

Fluorine’s electronegativity induces strong electron-withdrawing effects, stabilizing the imidazole ring but deactivating it toward electrophilic substitution. Computational studies (e.g., density functional theory, DFT) can map charge distribution and predict reactivity ( ). Experimentally, Hammett substituent constants (σ\sigma) correlate with reaction rates for derivatives ().

Q. What are the best practices for resolving spectral overlaps in NMR analysis of fluorinated imidazole derivatives?

  • 2D NMR Techniques: Use HSQC or HMBC to assign 13C^{13}\text{C}-1H^1\text{H} correlations in crowded regions ().
  • Decoupling Experiments: Suppress 19F^{19}\text{F}-1H^1\text{H} coupling for clearer proton signals ().
  • Low-Temperature NMR: Reduce signal broadening caused by dynamic effects (e.g., ring puckering).

Methodological Guidance

Q. How can researchers optimize the scale-up of this compound synthesis without compromising purity?

  • Continuous Flow Reactors: Improve heat and mass transfer for exothermic steps ( ).
  • Crystallization Screening: Test solvent mixtures (e.g., ethanol/water) to enhance crystal purity ().
  • In-Line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring ().

Q. What computational tools are effective for predicting the biological target interactions of this compound?

  • Molecular Docking: Software like AutoDock Vina or Schrödinger Suite to screen potential targets (e.g., DHODH in ).
  • MD Simulations: Assess binding stability over time (e.g., GROMACS) ().
  • QSAR Models: Corrogate substituent effects with activity data ().

Q. How should researchers address solubility issues in biological assays for hydrophobic derivatives?

  • Prodrug Strategies: Introduce phosphate or ester groups (e.g., ’s SEM-protected intermediates).
  • Nanoparticle Formulations: Use liposomes or cyclodextrins to enhance aqueous dispersion ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.